molecular formula C7H6O2 B1258806 3H-1,2-benzodioxole

3H-1,2-benzodioxole

Cat. No.: B1258806
M. Wt: 122.12 g/mol
InChI Key: WPPHMBKSJVDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2-Benzodioxole is a distinctive benzodioxole isomer that serves as a valuable and specialized chemical scaffold in research and development. While the 1,3-benzodioxole moiety is prevalent in natural products and various bioactive molecules , the 1,2-isomer presents a unique structure for exploring novel chemical space. This compound is recognized as a rare ring system in chemical databases, highlighting its potential as a building block for the synthesis of new chemical entities . Researchers utilize this and related benzodioxole derivatives in diverse fields, including medicinal chemistry and agrochemistry. In medicinal chemistry, the benzodioxole core is investigated for its potential in designing compounds with anticancer, anti-inflammatory, and antimicrobial properties . In agrochemical research, certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists that promote root growth in plants . The structural characteristics of this compound make it a compound of interest for further exploration in these and other cutting-edge research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3H-1,2-benzodioxole

InChI

InChI=1S/C7H6O2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2

InChI Key

WPPHMBKSJVDIFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OO1

Origin of Product

United States

Advanced Synthetic Methodologies for 3h 1,2 Benzodioxole and Its Analogs

Strategic De Novo Synthesis Routes to the 3H-1,2-Benzodioxole Core

De novo synthesis, which builds the heterocyclic ring from acyclic or simpler cyclic precursors, is essential for accessing the this compound framework. These strategies must successfully construct the five-membered ring while incorporating the thermodynamically unstable peroxide bond.

Multi-Step Cyclization and Condensation Pathways

Multi-step pathways provide a controlled approach to the this compound core, often starting from readily available materials like catechol (1,2-dihydroxybenzene). A hypothetical, yet chemically sound, multi-step sequence could involve the initial formation of a suitable catechol derivative followed by a cyclization reaction that forms the peroxide bridge.

While direct condensation of catechol with a gem-dihalide is a common method for forming the related 1,3-benzodioxole (B145889) ring, creating the 1,2-dioxole ring requires a different approach to form the O-O bond. google.com A plausible route could begin with a catechol derivative where one hydroxyl group is protected, and the other is converted into a leaving group. Subsequent reaction with a hydroperoxide nucleophile, followed by deprotection and intramolecular cyclization, could yield the desired ring system. Such multi-step syntheses, although potentially long, allow for precise control over the substitution pattern of the final product.

Oxidative Transformations for Dioxole Ring Construction

Oxidative transformations represent a powerful and direct method for the formation of the peroxide-containing 1,2-dioxole ring. These methods often involve the reaction of unsaturated precursors with an oxygen source.

One of the most promising strategies is the oxidative cleavage of a C=C bond within a precursor molecule. For instance, the ozonolysis of a compound like indene, followed by a reductive workup in the presence of a suitable carbonyl compound, could theoretically lead to the formation of the this compound ring. A more direct approach involves the oxidative cleavage of the double bond in catechol itself using potent oxidizing agents like ozone or peracids. preprints.org The reaction of catechol with ozone in the presence of a base has been shown to yield cis,cis-muconic acid through ring-opening, highlighting the reactivity of the catechol nucleus to oxidative cleavage. preprints.org By carefully controlling the reaction conditions and reagents, it may be possible to favor an intramolecular cyclization to form the five-membered peroxide ring.

Another relevant strategy is the peroxidation of alkenes. The Isayama-Mukaiyama reaction, which utilizes molecular oxygen and a silane (B1218182) in the presence of a cobalt(II) catalyst, can convert alkenes into cyclic peroxides. nih.gov Applying this to a precursor such as a vinyl-substituted catechol derivative could provide a direct entry into the 1,2-benzodioxole system. Similarly, methods involving the reaction of β,γ-epoxy ketones with hydrogen peroxide have been used to synthesize 1,2-dioxolanes, suggesting that a suitably functionalized benzofused precursor could undergo a similar transformation. nih.gov Nature itself provides examples of oxidative cyclization of catechols, where enzymes convert catecholic compounds into ortho-quinones, which then act as electrophiles for intramolecular cyclization. nih.gov

Novel One-Step Synthetic Protocols for this compound Precursors

Furthermore, the synthesis of 1,2-dioxolanes from β,γ-epoxy ketones and hydrogen peroxide has been achieved in a single step. nih.gov This suggests that a one-pot synthesis of a benzofused β,γ-epoxy ketone followed by in-situ peroxidation could be a viable, streamlined approach to the this compound skeleton.

Regioselective Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its further functionalization is crucial for creating diverse analogs. Regioselective C-H activation has emerged as a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into new functional groups at specific positions on the aromatic ring.

Directed Carbon-Hydrogen (C-H) Activation and Borylation

Transition metal-catalyzed C-H borylation is a premier method for introducing a versatile boronic ester group (Bpin) onto an aromatic ring. This group can then be converted into a wide array of other functionalities. The regioselectivity of these reactions is often governed by steric and electronic factors.

Iridium-catalyzed C-H borylation has become a standard for the efficient and predictable functionalization of aromatic and heterocyclic compounds. umich.eduresearchgate.net While direct studies on this compound are scarce, extensive research on its stable isomer, 1,3-benzodioxole, provides significant insight into the expected regioselectivity.

Research has shown that the iridium-catalyzed borylation of 1,3-benzodioxole proceeds with remarkable and somewhat counterintuitive regioselectivity. acs.orgnih.gov Unlike many substituted arenes where borylation is directed by steric hindrance to the most accessible C-H bond, 1,3-benzodioxole undergoes borylation almost exclusively at the ortho position (C4/C7), which is adjacent to the dioxole ring. acs.orgnih.gov This outcome is attributed to electronic effects, specifically the higher acidity of the ortho C-H bonds, which facilitates the C-H activation step. nih.govescholarship.org This electronic preference overrides the steric bulk of the iridium catalyst.

Given that the this compound also possesses an electron-rich dioxole ring fused to the benzene (B151609) core, it is highly probable that its C-H borylation would follow a similar, electronically controlled pathway. The C-H bonds at positions 4 and 7 would be the most likely sites for functionalization. The choice of ligand on the iridium catalyst can further fine-tune this selectivity.

Catalyst System Substrate (Analog) Product(s) Yield (%) Key Finding Reference(s)
[Ir(OMe)cod]₂ / dtbpy 1,3-Benzodioxole 4-Borylated >98 High selectivity for ortho-borylation due to electronic effects. acs.orgnih.gov
[Ir(OMe)cod]₂ / tmphen Levodopa (methylene protected) C5-Borylated 75-88 Methylene (B1212753) bridge protection enables selective borylation by mimicking benzodioxole's electronics. acs.org
(Indenyl)Ir(cod) / dippe 1,3-Benzodioxole 4-Borylated 99 Demonstrates that different Ir-ligand systems maintain high ortho-selectivity. nih.gov
[Ir(cod)Cl]₂ / dtbpy 2,2-Difluoro-1,3-benzodioxole 4-Borylated N/A Fluoroalkoxy benzodioxoles can be borylated, providing access to fluorinated building blocks. researchgate.net

This table summarizes key findings from iridium-catalyzed borylation on 1,3-benzodioxole and its analogs, which serve as a model for the expected reactivity of this compound. The consistent ortho-directing effect of the dioxole ring is a critical principle for planning the regioselective functionalization of the target compound.

Ortho-Directed C-H Functionalization Approaches

Ortho-directed C-H functionalization is a powerful strategy for regioselectively modifying aromatic rings. This approach utilizes a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond at the ortho position. For ether-containing compounds, the oxygen atom can act as a weakly coordinating directing group. For instance, palladium(II) catalysts, in conjunction with mono-protected amino acid (MPAA) ligands, have been used to achieve the olefination of ortho-C-H bonds in arylethyl ethers. nih.gov This method provides a pathway to functionalize otherwise inert C-H bonds adjacent to an ether linkage. nih.gov

Enzymatic approaches also offer a precise method for C-H functionalization. Flavin-dependent monooxygenases, for example, can hydroxylate the C-H bonds of electron-rich aromatic substrates with high regioselectivity. researchgate.net These enzymes generate an electrophilic flavin hydroperoxide intermediate that acts as the hydroxylating agent, with the enzyme's active site controlling the position of the attack. researchgate.net While these methods have been applied to phenols and other arenes evitachem.com, their use on a labile peroxide system like this compound is not documented.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. This reaction is widely used to synthesize biaryls and other conjugated systems.

In the context of the more stable 1,3-benzodioxole isomer, this method has been successfully applied. For example, new derivatives of 1,3-benzodioxole have been prepared in good yields (33-89%) by coupling a brominated 1,3-benzodioxole intermediate with various aryl and heteroaryl boronic acids. google.comfrontiersin.org The reaction typically employs a palladium catalyst such as PdCl₂(PPh₃)₂ with a suitable base like K₂CO₃. google.comfrontiersin.org The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-withdrawing groups sometimes leading to lower yields. google.comfrontiersin.org

The table below summarizes the scope of a Suzuki-Miyaura coupling reaction involving a 1,3-benzodioxole derivative with various boronic acids. google.comfrontiersin.org

EntryBoronic Acid SubstituentProductYield (%)
14-methoxyphenyl6k89
2Naphthalen-2-yl6e81
3Thiophen-2-yl6j74
4Quinolin-8-yl6d62
5Isoxazol-4-yl6a60
6Pyridin-2-yl6b57
7Furan-2-yl6g33

This data is for the isomeric 1,3-benzodioxole system and is presented for illustrative purposes.

Nucleophilic Addition and Substitution Reactions on Benzodioxole Scaffolds

Nucleophilic reactions are crucial for modifying heterocyclic structures. These can involve the addition of a nucleophile to an electrophilic center or the substitution of a leaving group.

Nucleophilic Attack on Carbonyl Centers within Benzodioxole Systems

The carbonyl group (C=O) is a key functional group that is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. nih.gov When a carbonyl group is attached to a benzodioxole ring, it can serve as a handle for further molecular elaboration.

For instance, in the synthesis of 1,3-benzodioxole derivatives, ketoesters have been formed and subsequently hydrolyzed to carboxylic acids. rsc.org The synthesis of N-(benzo[d] researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides involves the reaction of an amine with an acid chloride, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride intermediate derived from a benzodioxole precursor. nih.gov These examples, performed on the 1,3-benzodioxole system, demonstrate the principle of nucleophilic attack on carbonyls within these scaffolds. nih.govrsc.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry) with Benzodioxole Intermediates

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is the most prominent example of "click chemistry." This reaction provides an efficient way to form 1,2,3-triazole rings, linking two different molecular fragments.

This strategy has been employed to modify the 1,3-benzodioxole nucleus. In one synthetic route, a brominated 1,3-benzodioxole was converted into an azide (B81097) derivative. google.comfrontiersin.org This azide then underwent a Huisgen 1,3-dipolar cycloaddition with phenylacetylene, using CuI as a catalyst, to afford a 1,2,3-triazole-substituted 1,3-benzodioxole in 82% yield. google.comfrontiersin.org This triazole-linked product was then used as a substrate for subsequent Suzuki-Miyaura coupling reactions, demonstrating the power of combining these synthetic tools for creating complex molecules. google.comfrontiersin.org The application of such a reaction sequence to the unstable this compound has not been reported.

Spiro Annulation and Fused Ring System Formation Involving this compound

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds. Its unique electronic and conformational properties make it an attractive scaffold for the construction of complex molecular architectures, including spiro and fused ring systems. Annulation strategies involving the 1,3-benzodioxole core have been developed to access a diverse range of heterocyclic compounds.

Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry. iupac.org A notable example involves the photocatalytic defluorinative [3 + 2 + 1] annulation of 1,3-benzodioxoles with α-trifluoromethyl alkenes and electron-deficient alkenes. rsc.orgrsc.org This method leads to the synthesis of spiro monofluorinated cyclohexenes. rsc.org In this process, the 1,3-benzodioxole acts as a biradical precursor, enabling a stepwise radical addition. rsc.org

Another approach to spirocyclic structures is the [3+2] annulation of oxime acetates with various precursors. For instance, copper-catalyzed [3+2] annulation of oxime acetates with 2-arylideneindane-1,3-dione yields spiro[indane-1,3-dione-1-pyrrolines]. rsc.org This methodology has been extended to include 1,3-benzodioxole-based oxime acetates, which successfully participate in the reaction to form the corresponding polycyclic aryl products in high yields. rsc.org Research has also highlighted the synthesis of pyrazoline derivatives carrying a benzodioxole structure, which have shown potent anticancer activity. researchgate.net

The formation of fused ring systems is another important transformation of the 1,3-benzodioxole scaffold. The isoindolone backbone, a fused ring system, can be functionalized with 1,3-benzodioxole moieties. ontosight.ai For example, a compound featuring two 1,3-benzodioxole groups attached to an isoindolone core has been described, highlighting the versatility of this building block in constructing complex heterocyclic systems. ontosight.ai Furthermore, the Suzuki-Miyaura coupling reaction has been employed to synthesize new 1,3-benzodioxole derivatives, combining the benzodioxole and 1,2,3-triazole moieties to create novel fused heterocyclic compounds. worldresearchersassociations.com

A formal [4+2] annulation of oxindole-embedded ortho-quinone methides with 1,3-dicarbonyls has been developed for the synthesis of spiro[chromen-4,3'-oxindoles]. acs.org In this context, substituted 3-hydroxy-3-(6-hydroxybenzo[d] ontosight.aicymitquimica.comdioxol-5-yl)indolin-2-ones serve as key precursors. acs.org

Table 1: Examples of Spiro Annulation and Fused Ring System Formation

Reaction TypeReactantsProduct TypeCatalyst/ConditionsYieldReference
Defluorinative [3+2+1] Annulation1,3-Benzodioxole, α-Trifluoromethyl alkene, Electron-deficient alkeneSpiro monofluorinated cyclohexene4CzIPN (photocatalyst), Base, Blue LED43-66% rsc.org
[3+2] Annulation1,3-Benzodioxole-based oxime acetate, Thioaurone/AuroneBenzothiazino-/Benzoyl-pyrroleCopper catalyst86% rsc.org
[4+2] Annulation3-Hydroxy-3-(6-hydroxybenzo[d] ontosight.aicymitquimica.comdioxol-5-yl)indolin-2-one derivative, 1,3-DicarbonylSpiro[chromen-4,3'-oxindole]TfOH, DCE, 80°C73-97% acs.org
Suzuki-Miyaura Coupling5-(Azidomethyl)-6-bromobenzo[d] ontosight.aicymitquimica.comdioxole derivative, Boronic acidFused 1,2,3-triazole derivativePdCl₂(PPh₃)₂, K₂CO₃, Dioxane33-89% worldresearchersassociations.com

Nitration and Electrophilic Substitution on the this compound Aromatic Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds like 1,3-benzodioxole. cymitquimica.com The methylenedioxy group of the 1,3-benzodioxole ring is an activating group and directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms.

Nitration is a classic example of electrophilic aromatic substitution. The nitration of 1,3-benzodioxole (also known as methylenedioxybenzene) is a well-established method for preparing 5-nitro-1,3-benzodioxole (B1580859). prepchem.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is highly regioselective for the 5-position due to the electronic effects of the methylenedioxy group. A procedure using nitric acid in glacial acetic acid has also been reported to produce 5-nitro-1,3-benzodioxole in high yield. prepchem.com

The site-selectivity of nitration can be influenced by the nature of other substituents on the aromatic ring. clockss.org For instance, in the nitration of 1,3-benzodioxole-4-carboxamides, the directing effect of the amide group can alter the substitution pattern. clockss.org When a secondary amide is present at the 4-position, nitration occurs selectively at the 5-position. clockss.org However, with a tertiary amide at the same position, the nitration becomes less selective, yielding a mixture of 5-nitro and other isomers. clockss.org

The nitro group, once introduced, can be a versatile handle for further synthetic transformations. It can be reduced to an amino group, which can then be used to introduce a wide variety of functional groups or to build more complex molecular structures.

Other electrophilic substitution reactions are also possible on the 1,3-benzodioxole ring. However, the use of harsh conditions, such as strong Lewis acids often required for reactions like Friedel-Crafts alkylation or acylation, can sometimes lead to undesired side reactions or decomposition of the starting material. wku.edu Therefore, the development of milder and more selective methods for the electrophilic functionalization of the 1,3-benzodioxole ring remains an active area of research.

Table 2: Nitration of 1,3-Benzodioxole Derivatives

SubstrateNitrating AgentProductYieldReference
1,3-BenzodioxoleNitric acid, Glacial acetic acid5-Nitro-1,3-benzodioxole90.6% prepchem.com
1,3-BenzodioxoleNitric acid, Sulfuric acid5-Nitro-1,3-benzodioxole-
1,3-Benzodioxole-4-carboxylic acid N-propylamideNitronium tetrafluoroborate5-Nitro derivativeSite selective (95:5) clockss.org
1,3-Benzodioxole-4-carboxylic acid N,N-diethylamideNitronium tetrafluoroborateMixture of 5-nitro and other isomersNon-selective (55:45) clockss.org

Mechanistic Investigations of Chemical Reactions Involving 3h 1,2 Benzodioxole

Elucidation of Ring Cleavage and Fragmentation Mechanisms

The structural hallmark of 3H-1,2-benzodioxole is the peroxide bridge (O-O bond) within a six-membered ring, rendering it susceptible to cleavage under thermal or photochemical conditions. The primary event in its fragmentation is the homolytic cleavage of the weak O-O bond, a process extensively studied in analogous aromatic endoperoxides like anthracene-9,10-endoperoxide. This initial step generates a diradical intermediate, which dictates the subsequent reaction pathways.

Two principal fragmentation routes emerge from this diradical species:

Cycloreversion: This pathway involves the fragmentation of the diradical into two stable molecules. For this compound, this would be a retro-[4+2] cycloaddition, yielding o-benzoquinone and singlet oxygen (¹O₂). This process is common for many aromatic endoperoxides and is often reversible. The thermal release of singlet oxygen is a key characteristic of these compounds.

Rearrangement to Diepoxide: The diradical can undergo intramolecular rearrangement to form a more stable isomeric compound, typically a diepoxide. In the case of styrene (B11656) bis(endoperoxide), selective rearrangements at a single endoperoxide ring have been observed upon thermolysis or photolysis.

The fragmentation can also be influenced by the presence of other reagents. For instance, treatment of endoperoxides with P(III) reagents like triphenylphosphine (B44618) can lead to deoxygenation, yielding the corresponding aromatic diol or epoxide products. The specific products formed are often dependent on the reaction conditions and the substitution pattern of the benzodioxole ring system.

Table 1: Fragmentation Pathways of Aromatic Endoperoxides
Condition/ReagentIntermediateMajor Product(s)Mechanism TypeReference
Thermolysis (Heat)DiradicalAromatic Compound + ¹O₂Cycloreversion
Photolysis (UV/Vis Light)DiradicalDiepoxide, Aromatic Compound + ¹O₂Rearrangement, Cycloreversion
Phosphorus(III) Reagents-Diols, EpoxidesReduction/Deoxygenation
Base (e.g., Triethylamine)-Rearranged ProductsIsomerization

Pathways of Electrophilic Aromatic Substitution on this compound

Classical electrophilic aromatic substitution (EAS) is a hallmark of aromatic compounds. However, the parent molecule "this compound" is, by definition, not aromatic due to the sp³-hybridized carbon at the 3-position. Therefore, it does not undergo traditional EAS reactions. Instead, substitution reactions are relevant to its aromatic counterpart, 1,2-benzodioxole, or its halo-substituted derivatives.

Investigations into the reactivity of halo-substituted 1,2-benzodioxoles have revealed that they undergo nucleophilic aromatic substitution (NAS) rather than electrophilic substitution. A key study demonstrated that 4-bromo-1,2-benzodioxole, when treated with a strong base like n-butyllithium, does not undergo direct substitution. Instead, it generates a highly reactive aryne intermediate (3,4-didehydro-1,2-benzodioxole) via elimination of HBr. This aryne is then trapped by a nucleophile.

In a reinvestigation of aryllithium coupling reactions, it was shown that 4-lithio-1,2-benzodioxole (generated from the bromo- precursor) reacts with fluorobenzene (B45895) to yield a coupled biaryl product. This reaction proceeds through the formation of the aryne intermediate, which is then attacked by the aryllithium reagent. The regioselectivity of the nucleophilic attack on the aryne is governed by the stability of the resulting anionic adduct.

Table 2: Nucleophilic Substitution via Aryne Intermediate
PrecursorReagentIntermediateProduct TypeReference
4-Bromo-1,2-benzodioxolen-Butyllithium3,4-Benzodioxolyne (Aryne)Dimerized or Trapped ProductsGeneric Aryne Chemistry
4-Lithio-1,2-benzodioxoleFluorobenzene3,4-Benzodioxolyne (Aryne)Coupled BiarylAnalogous to

Examination of Electron Transfer and Radical-Mediated Processes in Benzodioxole Transformations

The peroxide bond is exceptionally susceptible to electron transfer (ET) processes. Both the formation and the cleavage of the this compound ring can be mediated by radical intermediates generated via single electron transfer.

Formation via Radical Cation Pathway: The synthesis of endoperoxides can be achieved through photoredox-catalyzed cascade reactions. In this process, a suitable diene precursor is oxidized by a photo-excited catalyst (e.g., a triarylpyrylium salt) via single electron transfer (SET) to form a diene cation radical . This radical cation undergoes an intramolecular cyclization to form a stabilized distonic cation radical (where the charge and radical are separated). This intermediate is then trapped by ground-state triplet oxygen (³O₂) to form the endoperoxide ring after a final reduction step completes the catalytic cycle.

Cleavage via Radical Anion Pathway: Conversely, the 1,2-benzodioxole ring can be cleaved via reductive electron transfer. Studies on analogous bicyclic endoperoxides show that they can be reduced by a concerted dissociative electron transfer (DET), where electron addition and O-O bond cleavage occur simultaneously to form a distonic radical anion . This highly reactive intermediate can propagate a radical-anion chain reaction, leading to fragmentation or the formation of diol products after a second electron transfer and protonation. This pathway highlights the ability of the endoperoxide to act as an efficient electron acceptor.

Table 3: Radical-Mediated Processes in Endoperoxide Chemistry
ProcessInitiationKey IntermediateOverall TransformationReference
Endoperoxide FormationPhotoredox Oxidation (SET)Diene Cation RadicalDiene + O₂ → Endoperoxide
Endoperoxide CleavageElectrochemical/Chemical Reduction (DET)Distonic Radical AnionEndoperoxide → Diol/Fragmented Products
Heme DegradationReaction with Ferricytochrome cShort-lived Oxidative SpeciesCytochrome c Degradation

Stereochemical Control and Chiral Induction in this compound Synthesis

The synthesis of enantiomerically pure cyclic peroxides is of significant interest due to the biological activity of many natural products containing this motif. Achieving stereochemical control in the synthesis of a substituted (and thus chiral) this compound relies on asymmetric catalysis.

A powerful strategy for this is the organocatalytic enantioselective peroxidation of α,β-unsaturated carbonyl compounds. While this has been demonstrated on enals and enones, the principle can be extended to a suitably designed cyclohexadienone precursor to build the chiral benzodioxole framework.

The mechanism typically involves the use of a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid. The catalyst reacts with the unsaturated substrate to form a chiral iminium ion intermediate. This activation lowers the LUMO of the substrate and creates a sterically defined environment. The subsequent nucleophilic attack by a peroxide source (e.g., a hydroperoxide) occurs from the less hindered face, leading to the formation of one enantiomer in excess. The structure of both the chiral catalyst and the hydroperoxide source can have a significant impact on the level of enantioselectivity achieved.

Table 4: Chiral Induction in Asymmetric Peroxidation of Unsaturated Carbonyls
Catalyst TypeSubstrate TypeKey IntermediateEnantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivativeα,β-Unsaturated KetoneChiral Enamine/Hydrogen BondingHigh
Prolinol-derived Catalystα,β-Unsaturated AldehydeChiral Iminium IonModerate to High
Diarylprolinol Silyl Etherα,β-Unsaturated AldehydeChiral Iminium IonUp to 97%

Catalytic Cycles and Ligand Effects in Transition Metal-Catalyzed Reactions of this compound

Transition metals are potent catalysts for the transformation of peroxides, including cyclic endoperoxides like this compound. These reactions can lead to rearrangements, fragmentations, or cyclizations, with the specific outcome heavily influenced by the metal and its ligand sphere.

Catalytic Rearrangement Cycle: A common transformation is the rearrangement of endoperoxides to diepoxides, catalyzed by complexes of Co(II), Fe(II), or Ru(II). A general catalytic cycle for this process, for example with a Co(II) catalyst, can be described as follows:

Coordination: The endoperoxide coordinates to the Co(II) center.

Electron Transfer & Cleavage: A single electron is transferred from the Co(II) center to the peroxide, promoting the homolytic cleavage of the O-O bond. This generates a Co(III)-oxo species and an oxygen-centered radical within the substrate.

Rearrangement: The substrate radical rearranges to form the more stable diepoxide product.

Product Release & Catalyst Regeneration: The diepoxide product dissociates, regenerating the active Co(II) catalyst for the next cycle.

Ligand Effects: The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity.

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, making it a more potent reductant and accelerating the initial electron transfer step. Conversely, electron-withdrawing ligands can make the metal center more electrophilic.

Steric Effects: Bulky ligands can create a specific steric environment around the metal, influencing which substrates can bind and directing the stereochemical outcome of the reaction. The robustness of a catalyst is often enhanced by bulky, multidentate ligands that protect the metal center from degradation under oxidative conditions. For example, in the palladium-catalyzed cyclization of unsaturated hydroperoxides, the ligand framework is essential for achieving efficient turnover and preventing catalyst decomposition.

Table 5: Influence of Transition Metals and Ligands on Endoperoxide Reactions
Metal CatalystTypical LigandsTransformationRole of LigandReference
Co(II) TPPTetraphenylporphyrinRearrangement to diepoxideStabilizes metal center, provides defined steric environment
Fe(II)Phosphines, N-heterocyclesCleavage to epoxy ketones/diolsTunes activity and selectivity (ring vs. side-chain oxidation)
Ru(II)PhosphinesRearrangement to diepoxideInfluences stability and reactivity of radical intermediates
Pd(II)Bipyridine, PhosphinesCyclization of unsaturated hydroperoxidesActivates olefin, stabilizes catalytic cycle

In-Depth Theoretical Analysis of this compound Remains Largely Uncharted in Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational modeling studies focused on the chemical compound This compound . While extensive research, including quantum chemical calculations and reactivity analyses, has been conducted on its structural isomer, 1,3-benzodioxole (B145889), and its numerous derivatives, the same level of detailed investigation for the this compound system is not present in publicly accessible research.

The initial aim was to construct a detailed article covering the theoretical chemistry and computational modeling of this compound, structured around specific quantum chemical methods, molecular orbital analysis, and reactivity descriptors. However, the foundational research data required to populate such an article with scientifically accurate and thorough findings for this particular compound are not available.

For context, computational studies on the related 1,3-benzodioxole have utilized methods like Density Functional Theory (DFT) to analyze its molecular structure, vibrational spectra, and non-linear optical properties. orientjchem.orgrsc.org Researchers have also employed ab initio calculations and Natural Bond Orbital (NBO) analysis to investigate the conformational properties and the anomeric effect in 1,3-benzodioxole, confirming its nonplanar structure. acs.orgacs.org These studies provide valuable insights into the electronic behavior of the benzodioxole framework. researchgate.netbookpi.org

Furthermore, the broader class of benzodioxole derivatives has been the subject of computational-aided drug design and molecular docking studies to explore their potential as inhibitors for various biological targets. nih.govfrontiersin.orgresearchgate.net These investigations often involve calculating molecular properties to predict their pharmacological and pharmacokinetic profiles.

Despite the extensive research on related isomers and derivatives, specific computational data for this compound—including detailed analyses using Density Functional Theory, semiempirical methods, Frontier Molecular Orbital (FMO) theory, electron density distribution, or global and local reactivity descriptors—could not be located. The synthesis and characterization of various benzodioxole derivatives are well-documented, but these studies typically focus on experimental results rather than in-depth theoretical chemistry of the parent heterocyclic systems. researchgate.netias.ac.innih.govnajah.edu

Therefore, it is not possible to provide a detailed and scientifically accurate article on the theoretical chemistry and computational modeling of this compound as outlined in the initial request, due to the lack of specific research and published data for this compound. The scientific community has, to date, focused its computational efforts on the more common and synthetically prevalent 1,3-benzodioxole scaffold.

Theoretical Chemistry and Computational Modeling of 3h 1,2 Benzodioxole Systems

Computational Spectroscopic Parameter Prediction

Computational methods have become indispensable for predicting and interpreting the spectroscopic properties of molecules, including 3H-1,2-benzodioxole and its derivatives. By simulating spectroscopic parameters, researchers can gain a deeper understanding of the electronic structure, bonding, and vibrational modes of these compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), has proven to be a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.orgajol.info

For benzodioxole derivatives, theoretical chemical shifts are typically calculated using DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)). rsc.orgscielo.br The accuracy of these predictions is often enhanced by considering solvent effects, for instance, by using the Conductor-like Polarizable Continuum Model (CPCM). rsc.orgmdpi.com Studies have shown a strong linear correlation between experimental and computationally predicted chemical shifts for a variety of benzodioxole-containing structures, which validates the accuracy of the computational methods used. rsc.orgmdpi.com For instance, in a study on piperine (B192125) derivatives containing the 1,3-benzodioxole (B145889) moiety, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental data, although larger deviations were noted in DMSO solvent compared to chloroform, suggesting stronger solute-solvent interactions in DMSO. scielo.br

The GIAO-DFT approach has been successfully used to assign the ¹H and ¹³C NMR spectra of complex molecules incorporating the benzodioxole ring. ajol.info For example, in the analysis of (2E)-1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one, theoretical calculations helped to confirm the experimental chemical shift assignments. rsc.org These computational tools are particularly valuable for distinguishing between isomers and understanding the electronic environment of each atom within the molecule. sciforum.net

Below is a table showcasing a comparison of experimental and theoretical chemical shifts for a representative benzodioxole derivative, highlighting the utility of computational predictions.

AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311++G(d,p))
¹H NMR
O-CH₂-O6.04~6.0
Benzodioxole H6.90-6.97~6.9-7.2
¹³C NMR
O-C-O101.26~101.3
Benzodioxole C₄107.36~107.4
Benzodioxole C₇107.97~108.0
Data derived from representative benzodioxole-based thiosemicarbazone derivatives. mdpi.com

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations not only help in the assignment of experimental spectra but also provide insights into the molecular structure and bonding.

For benzodioxole derivatives, theoretical vibrational spectra are often computed using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G*. scispace.com The calculated harmonic vibrational wavenumbers are often scaled by a factor (e.g., 0.9613) to better match the experimental frequencies, accounting for the approximations inherent in the theoretical models. scispace.com

Studies on compounds like 5-nitro-1,3-benzodioxole (B1580859) have demonstrated excellent agreement between the experimental FTIR and FT-Raman spectra and the scaled theoretical wavenumbers. scispace.comorientjchem.orgresearchgate.net The potential energy distribution (PED) analysis, often performed in conjunction with these calculations, allows for a detailed assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsion. mdpi.comtandfonline.com

Key vibrational modes for the benzodioxole ring system that are consistently identified in both experimental and theoretical studies include:

C-H stretching: Typically observed above 3000 cm⁻¹. orientjchem.org

Asymmetric and symmetric C-O-C stretching: Found in the 1250-1000 cm⁻¹ region. scispace.comorientjchem.org

CH₂ twisting and rocking deformations. scispace.comorientjchem.org

The following table presents a comparison of experimental and calculated vibrational frequencies for characteristic modes in a benzodioxole derivative.

Vibrational ModeExperimental IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C-H stretch (aromatic)31193145, 3134, 3110
C-O-C asymmetric stretch11711224
C-O-C symmetric stretch10361046, 1027
CH₂ twist11151100
Data based on studies of 5-nitro-1,3-benzodioxole. scispace.comorientjchem.org

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org This approach is instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

For benzodioxole derivatives, QSAR studies have been employed to understand the structural features that govern their biological activities, such as antimicrobial or anticancer effects. ijpsr.comresearchgate.net These studies involve calculating a variety of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

Electronic: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken charges. researchgate.net

Topological: Describing the connectivity and branching of the molecule. ijpsr.com

Thermodynamic: Including parameters like hydration energy. researchgate.net

Hydrophobic: Often represented by LogP. researchgate.net

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation linking the biological activity (e.g., pIC₅₀) to the most relevant descriptors. ijpsr.comnih.gov The predictive power of the resulting model is then validated using statistical metrics like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation with a test set of compounds. ijpsr.comnih.gov

A study on 1,3-benzodioxole derivatives as corrosion inhibitors utilized QSAR to correlate quantum chemical parameters with their protective efficiency. researchgate.net The results indicated that parameters like HOMO energy (related to the ability to donate electrons), LUMO energy, and dipole moment are significant in determining the inhibitory action. researchgate.net Similarly, QSAR models for other heterocyclic systems have highlighted the importance of descriptors like topological polar surface area (TPSA) and hydrogen bond acceptors in biological activity. ijpsr.com

Descriptor CategoryExample DescriptorsRelevance to Activity
Electronic E(HOMO), E(LUMO), Dipole MomentElectron-donating/accepting ability, polarity
Steric/Topological Molecular Weight, Surface AreaSize and shape complementarity with biological target
Hydrophobic LogPMembrane permeability and transport
Thermodynamic Hydration EnergySolubility and interaction with aqueous environment

Molecular Dynamics and Conformational Analysis of this compound Architectures

Molecular Dynamics (MD) simulations and conformational analysis are powerful computational techniques used to study the dynamic behavior and three-dimensional structure of molecules over time. nih.gov These methods provide insights into the flexibility of molecular structures, the stability of different conformers, and their interactions with biological macromolecules.

For the benzodioxole system, conformational analysis, often performed using DFT calculations, has been crucial in understanding its non-planar geometry. acs.org Studies have shown that the five-membered dioxole ring in 1,3-benzodioxole typically adopts a puckered or envelope conformation, which is more stable than a planar one. acs.orgiucr.org This preference is attributed to a combination of hyperconjugative interactions, with the anomeric effect (nO → σ*CO) playing a significant role. acs.org

MD simulations have been used to explore the conformational landscape of benzodioxole derivatives and their stability within protein binding sites. vulcanchem.com For instance, simulations can reveal how a benzodioxole-containing ligand adapts its conformation to maximize interactions within a kinase binding pocket. vulcanchem.com These simulations track the trajectory of all atoms in the system, allowing for the analysis of root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex over the simulation time. nih.gov

The conformational preferences of the benzodioxole ring and its substituents can significantly influence biological activity. nih.gov For example, the specific conformation of a thiazolidinone ring attached to a 1,3-benzodioxole core was found to be critical for its schistosomicidal activity. nih.gov Computational methods, therefore, play a key role in rationalizing structure-activity relationships and guiding the design of conformationally constrained analogues with improved potency. researchgate.net

Advanced Spectroscopic Characterization Techniques Applied to 3h 1,2 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 3H-1,2-benzodioxole, ¹H and ¹³C NMR are fundamental, while heteronuclear NMR techniques are employed for specific, modified structures.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the context of this compound derivatives, the protons of the methylenedioxy group (–O–CH₂–O–) are particularly characteristic, typically appearing as a singlet in the range of δ 6.05–6.15 ppm. mdpi.comnih.gov The chemical shifts and coupling patterns of the aromatic protons offer insights into the substitution pattern on the benzene (B151609) ring. For instance, in various synthesized benzodioxole derivatives, aromatic protons have been observed in regions between δ 6.87-7.77 ppm. nih.govekb.eg Specific substitutions on the benzodioxole ring or on attached side chains lead to predictable changes in the ¹H NMR spectrum, aiding in structural confirmation. mdpi.comnih.govnajah.edugoogle.commdpi.com

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventKey ¹H NMR Signals (δ ppm) and MultiplicityReference
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-phenylhydrazinecarboxamideDMSO-d₆6.07 (s, 2H, –O–CH₂–O–), 3.29 (s, 2H, –CH₂–CH₂–N), 4.14 (s, 2H, –CH₂–CH₂–N), 6.90-7.86 (m, Ar-H, NH) mdpi.com
Methyl 2-(6-(2-bromobenzoyl)benzo[d] najah.eduworldresearchersassociations.comdioxol-5-yl)acetateDMSO-d₆6.14 (s, 2H, O–CH₂–O), 3.59 (s, 3H, O–CH₃), 3.93 (s, 2H, –CH₂–C=O), 6.69-7.77 (m, Ar-H) nih.gov
4-(1,3,2-dithiarsinan-2-yl)anilineCDCl₃3.86 (s, 2H, NH₂), 2.69-2.93 (m, 4H, CH₂), 1.89-2.19 (m, 2H, CH₂) nih.gov
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehydeDMSO-d₆6.16 (s, 2H, OCH₂O), 10.25 (s, 1H, CHO), 3.83 (s, 3H, OMe), 3.95 (s, 3H, OMe), 0.90-2.815 (m, propyl group) mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A characteristic signal in the ¹³C NMR spectra of this compound derivatives is that of the methylenedioxy carbon (–O–CH₂–O–), which typically resonates around δ 101-102 ppm. mdpi.comnajah.edu The aromatic carbons can be seen in the range of δ 106-150 ppm, with the specific shifts depending on the substituents. mdpi.comekb.egnajah.edugoogle.com Carbonyl carbons in derivatives such as ketones or esters appear further downfield, often in the range of δ 164-195 ppm. nih.govnajah.edu This technique is crucial for confirming the carbon framework and identifying the presence of various functional groups. mdpi.comfrontiersin.org

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives

CompoundSolventKey ¹³C NMR Signals (δ ppm)Reference
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-phenylhydrazinecarboxamideDMSO-d₆101.7 (–O–CH₂–O–), 28.6 (–CH₂–CH₂–N), 43.1 (–CH₂–CH₂–N), 106.3-148.3 (Ar-C), 148.2-152.1 (C=O), 148.8-155.7 (C=N) mdpi.com
Methyl 2-(6-(2-bromobenzoyl)benzo[d] najah.eduworldresearchersassociations.comdioxol-5-yl)acetateNot specified~171 (Ester C=O), ~195 (Ketone C=O), 37-51 (Aliphatic C) nih.gov
1-(5-propyl-1,3-benzodioxol-2-yl)-1-ethanoneCDCl₃200.4 (C=O), 146.7, 144.6, 137.6 (Ar-C), 106.6, 108.3, 109.1, 121.7 (Ar-CH), 24.0 (CH₃), 14.1, 22.6, 31.7, 35.7 (Propyl C's) google.com
N-(3-(trifluoromethyl)phenyl)benzo[d] najah.eduworldresearchersassociations.comdioxole-5-carboxamideDMSO102.27 (–O–CH₂–O–), 164.92 (C=O), 108.38-150.51 (Ar-C) nih.gov

Heteronuclear NMR (e.g., ⁷⁷Se, ³¹P) for Specific Derivatives

For derivatives of this compound that incorporate other heteroatoms, such as selenium or phosphorus, heteronuclear NMR becomes a powerful diagnostic tool.

⁷⁷Se NMR: In the study of organoselenium compounds containing the benzo[d] najah.eduworldresearchersassociations.comdioxole moiety, ⁷⁷Se NMR is used to directly observe the selenium atom. ias.ac.in The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom. huji.ac.il For example, in a diselenide derivative, the ⁷⁷Se NMR signal was observed at 403.1 ppm. ias.ac.in This technique is crucial for confirming the successful incorporation of selenium and for studying the bonding and structure of these specialized derivatives.

³¹P NMR: Similarly, for benzodioxole derivatives containing phosphorus, ³¹P NMR spectroscopy is employed. The chemical shift of the phosphorus nucleus provides direct evidence of its oxidation state and coordination environment. dntb.gov.uaajol.info For instance, the conversion of an aminophosphine (B1255530) to its corresponding selenide (B1212193) results in a noticeable shielding of the ³¹P signal, accompanied by the appearance of ⁷⁷Se satellites, which allows for the calculation of the ¹J(P=Se) coupling constant. ajol.info This data is invaluable for characterizing phosphorus-containing benzodioxole compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS, HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. najah.edumdpi.comfrontiersin.orgnih.gov This is a definitive method for confirming the identity of a newly synthesized compound. ekb.eg Techniques like Electrospray Ionization (ESI) are often coupled with HRMS (HR-ESI-MS) to gently ionize molecules, typically observing the protonated molecule [M+H]⁺. najah.edumdpi.com This method has been widely used to confirm the molecular weights of various benzodioxole derivatives. ekb.egnajah.edumdpi.com

Interactive Table: HRMS Data for Selected this compound Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
5-(azidomethyl)-6-bromobenzo[d] najah.eduworldresearchersassociations.comdioxoleESI255.9716255.9717 worldresearchersassociations.com
N-(3-(trifluoromethyl)phenyl)benzo[d] najah.eduworldresearchersassociations.comdioxole-5-carboxamideESI310.0691310.0696 nih.gov
4-(1,3-benzodioxole-5-yl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneES364.1119364.1120 mdpi.com
1-((6-bromobenzo[d] najah.eduworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleESI380.0005 [M+Na]⁺380.0007 [M+Na]⁺ worldresearchersassociations.com

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that bombards molecules with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov For the parent 1,3-benzodioxole (B145889), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 122 and a base peak at m/z 121. nih.govmassbank.eu Other significant fragments are observed at m/z 63 and 64. nih.govmassbank.eu Analysis of the fragmentation patterns of substituted benzodioxoles can help to elucidate the structure of the substituents and their positions on the ring. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data for this compound has been found in the reviewed scientific literature. This technique is commonly used to identify characteristic vibrations of functional groups within a molecule. For benzodioxole structures, key absorptions typically relate to the C-O-C ether linkages and the aromatic ring system. However, a specific spectrum for this compound is not documented.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This analytical method is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, confirming bond lengths, bond angles, and the absolute configuration of the molecule. The lack of such data indicates that a stable, crystalline form of the parent this compound has likely not been isolated and analyzed. While crystal structures for many derivatives of the 1,3-benzodioxole isomer are available, they cannot be used to describe the parent 1,2-isomer.

Applications of 3h 1,2 Benzodioxole and Its Derivatives in Contemporary Chemical Synthesis

Utilization as Versatile Building Blocks and Synthetic Intermediates

The 1,3-benzodioxole (B145889) core is a highly adaptable and versatile building block in organic synthesis. researchgate.netchemimpex.com It frequently serves as a key intermediate for the production of fragrances, insecticide synergists, and other active pharmaceutical ingredients. mdpi.com Its chemical structure allows for a variety of modifications, making it a valuable starting point for complex molecular architectures. researchgate.net

A common synthetic manipulation is the Friedel-Crafts acylation of 1,3-benzodioxole, which introduces a carbonyl group onto the aromatic ring. For instance, the acylation with propionic anhydride (B1165640) yields 1-(benzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)propan-1-one, a crucial intermediate for several industrial products. mdpi.com This reaction can be efficiently catalyzed by solid acids like Aquivion SO3H®, demonstrating its industrial scalability. mdpi.com

Furthermore, functionalized benzodioxoles are employed in multi-step synthetic sequences. For example, (6-bromobenzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)methanol can be used as a starting material to introduce azide (B81097) functionality, which then serves as a handle for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form more complex triazole derivatives. worldresearchersassociations.comresearchgate.net This step-wise approach highlights the role of the benzodioxole unit as a stable scaffold upon which further chemical complexity can be built.

A series of N-(benzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were synthesized in a three-step process starting from substituted benzyl (B1604629) bromide and thioglycolic acid, followed by conversion to an acid chloride and final reaction with benzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-amine. frontiersin.orgnih.gov This demonstrates the utility of the benzodioxole amine derivative as a key building block for constructing novel molecular entities. frontiersin.orgnih.gov

Table 1: Selected Synthetic Transformations Using 1,3-Benzodioxole Derivatives

Starting Material Reagents & Conditions Product Yield Reference
1,3-Benzodioxole Propionic anhydride, Aquivion SO3H®, 120 °C 1-(benzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)propan-1-one Not specified mdpi.com
(6-bromobenzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)methanol 1. CBr4, PPh3, DCM; 2. NaN3, MeOH 5-(azidomethyl)-6-bromobenzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxole 91% (Step 1), 88% (Step 2) worldresearchersassociations.comresearchgate.net

Development of Complex Molecular Scaffolds and Chemical Libraries

The 1,3-benzodioxole scaffold is considered highly adaptable for chemical modifications, making it an excellent foundation for creating complex molecular scaffolds and diverse chemical libraries. researchgate.net Its structural rigidity and potential for functionalization have led to its description as a "privileged scaffold" in medicinal chemistry, a term used for molecular frameworks that can provide high-affinity ligands for multiple biological targets. ucl.ac.be

Researchers have leveraged this scaffold to design and synthesize libraries of novel compounds for biological screening. In one notable example, a library of 22 different N-(benzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives was created. frontiersin.orgnih.gov This was achieved by combining the core benzodioxole structure with various substituted benzylthio acetamides, systematically altering the substitution pattern on the benzyl ring to explore the chemical space and identify compounds with potent biological activity. frontiersin.orgnih.gov This approach, starting from a lead compound (HTS05309) and generating a focused library, is a cornerstone of modern drug discovery and demonstrates the value of the benzodioxole scaffold in this process. frontiersin.org

The unique spiro structure of compounds like 5',7-Bis(1,1-dimethylethyl)-3',5-dimethoxy-spiro(3H-1,2-benzodioxole-3,1'-(2,4)cyclohexadien)-6'-one further illustrates the potential for creating complex, three-dimensional molecules from the benzodioxole core. ontosight.ai Such complex molecules are of interest in pharmaceutical research as they can serve as leads or scaffolds for drug design, potentially interacting with biological targets like enzymes or receptors in highly specific ways. ontosight.ai

Integration into Heterocyclic Compound Synthesis for Diversified Chemical Space

The 1,3-benzodioxole moiety is frequently integrated into larger, more complex heterocyclic systems to expand the diversity of available chemical structures for various applications. This strategy combines the favorable properties of the benzodioxole ring with the rich chemical and biological activities associated with other heterocycles like triazoles, thiadiazoles, and pyrazolines. worldresearchersassociations.comvulcanchem.comontosight.aiheteroletters.org

A powerful method for achieving this is the Suzuki-Miyaura coupling reaction. For instance, 1-((6-bromobenzo[d] Current time information in Bangalore, IN.vulcanchem.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, itself a product of a click reaction involving a benzodioxole precursor, can be coupled with various boronic acids. worldresearchersassociations.comresearchgate.net This approach has been used to synthesize a wide range of new 1,3-benzodioxole derivatives bearing isoxazole, pyridine, and quinolone moieties, with yields ranging from good to excellent (33-89%). worldresearchersassociations.comresearchgate.net

Hybrid heterocycles containing both the benzodioxole ring and a triazolo-thiadiazole system have also been designed and synthesized. heteroletters.org The synthesis involves reacting 4-amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-ylhydrosulfide with various isothiocyanates to construct the fused Current time information in Bangalore, IN.ontosight.aimolport.comtriazolo[3,4-b] Current time information in Bangalore, IN.vulcanchem.comontosight.aithiadiazole ring system. heteroletters.org Similarly, thiazolyl-pyrazoline derivatives incorporating a benzodioxole group have been synthesized via the ring closure reaction of a benzodioxole-substituted pyrazoline with 2-bromo-1-arylethanones. turkjps.org These examples underscore the role of the benzodioxole unit as a foundational element for building molecular diversity and accessing novel heterocyclic scaffolds.

Role in the Creation of Novel Organic Materials and Functional Molecules

Beyond biological applications, 1,3-benzodioxole and its derivatives are instrumental in the development of novel organic materials and functional molecules, particularly in fields like optoelectronics and photosensitization. ontosight.airesearchgate.net

Derivatives of 1,3-benzodioxole featuring extended π-conjugated systems are promising candidates for optoelectronic and photonic applications. researchgate.net The benzodioxole group can act as an effective electron donor, and when coupled with an electron acceptor through a conjugated bridge, it can facilitate intramolecular charge transfer (ICT). rsc.org This ICT is a key factor for achieving significant nonlinear optical (NLO) properties. rsc.org

Studies on conjugated benzodioxole derivatives have shown they exhibit a self-defocusing effect with a nonlinear refractive index (n2) on the order of 10⁻¹⁴ cm²/W. researchgate.net The NLO response is influenced by the specific donor and acceptor groups and the length of the π-conjugation. researchgate.net For example, in a quinoline-1,3-benzodioxole derivative, the HOMO was primarily located on the benzodioxole fragment, while the LUMO was on the quinoline-amide residue, indicating a strong ICT favorable for NLO properties. rsc.org

Furthermore, certain 1,3-benzodioxole derivatives exhibit strong fluorescence. clockss.orgclockss.org A β-peptide model based on an asymmetric 1,3-benzodioxole framework was found to emit intense fluorescence with an excitation maximum at 340 nm and an emission maximum at 424 nm. clockss.org This strong emission was attributed to a rigid, coplanar conformation stabilized by intramolecular hydrogen bonds, which is a desirable property for fluorescent probes and materials. clockss.org The unique electronic properties of benzodioxole derivatives also make them attractive for use in organic semiconductors, where they can contribute to improved charge transport. chemimpex.com

Table 2: Optoelectronic and Fluorescence Properties of Selected Benzodioxole Derivatives

Compound Type Property Value/Observation Reference
Conjugated Benzodioxal Derivative Nonlinear Refractive Index (n₂) ~10⁻¹⁴ cm²/W researchgate.net
Conjugated Benzodioxal Derivative Two-Photon Absorption (TPA) Cross-section 2.47 × 10⁻⁴⁷ to 6.00 × 10⁻⁴⁷ cm⁴s/photon researchgate.net
Quinoline-1,3-benzodioxole Intramolecular Charge Transfer (ICT) Good ICT from benzodioxole (donor) to α,β-unsaturated carbonyl (acceptor) rsc.org
β-Peptide model with 1,3-benzodioxole Fluorescence Maxima (Ex/Em) 340 nm / 424 nm clockss.org

The unique electronic and photophysical properties of benzodioxole derivatives make them suitable for development as photosensitizers. These molecules are designed to absorb light and efficiently transfer the energy to other molecules, a critical function in applications like dye-sensitized solar cells (DSSCs) and photodynamic therapy. dntb.gov.uaresearchgate.net

Researchers have investigated 5-Nitro-1,3-Benzodioxole (B1580859) as a potential photosensitizer for DSSCs. researchgate.net The performance of a DSSC is highly dependent on the alignment of the photosensitizer's molecular orbital energy levels with the conduction band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte. researchgate.net Computational studies using TD-DFT are employed to analyze these properties and tune the light-harvesting efficiency of such compounds. researchgate.net

In another example, a meso-benzodioxole-BODIPY-Schiff dye was synthesized and studied. dntb.gov.ua BODIPY (boron-dipyrromethene) dyes are well-known for their sharp absorption and emission peaks and high fluorescence quantum yields, making them excellent chromophores. dntb.gov.ua Incorporating the benzodioxole moiety into such a dye structure is a strategic approach to modulate its photophysical properties for specific applications, including as photosensitizers in antimicrobial photodynamic therapy. dntb.gov.ua

Q & A

Q. What analytical techniques are recommended for identifying 3H-1,2-benzodioxole derivatives in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is a robust method for identifying this compound derivatives, such as 4,6-dimethoxy-5-vinyl-1,2-benzodioxole, in natural product extracts. Retention indices (e.g., AI: 1653, KI: 1654) and spectral libraries (MSD LIB#: 1837) enable precise structural elucidation . For synthetic derivatives, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemistry, as demonstrated in studies of propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate .

Q. How can researchers design synthetic protocols for this compound-based heterocycles?

Multicomponent reactions (MCRs) are effective for synthesizing benzodioxole-fused heterocycles. For example, esterification of 2-((5-(dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids with alcohols under acidic conditions yields derivatives with predictable toxicity profiles. Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and minimize side reactions .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in experimental vs. theoretical geometric parameters of this compound derivatives?

Density functional theory (DFT) and ab initio calculations (e.g., HF/6-31G*) provide insights into bond lengths and charge densities. For 3H-1,2-dithiole-3-thione, DFT-derived C–S bond lengths (1.74–1.82 Å) align closely with X-ray data, while charge density maps reveal electron delocalization in the dioxole ring. Discrepancies >0.05 Å may arise from solvation effects or crystal packing .

Q. What mechanistic pathways explain the nucleophilic ring-opening reactivity of this compound derivatives?

The C1–Ch2 bond (Ch = S, Se) in dichalcogenide analogs (e.g., 3H-1,2-benzodithiol-3-one) is susceptible to nucleophilic attack due to σ-hole interactions. Ring opening by sp² nitrogen nucleophiles occurs selectively at the C=O site, generating persulfides (RSSH) or selenylsulfides (RSeSH). Kinetic studies using stopped-flow spectroscopy can quantify reaction rates .

Q. How can researchers evaluate the biological activity of this compound derivatives in oxidative stress models?

In pancreatic β-cells, 3H-1,2-dithiole-3-thione (D3T) upregulates glutathione (GSH) synthesis by 2.5-fold and enhances glutathione peroxidase (GPx) activity by 40%, as shown via spectrophotometric assays. Dose-response experiments (0–50 µM D3T) validate cytoprotection against H₂O₂-induced apoptosis .

Methodological Considerations

Table 1: Key Computational and Experimental Parameters for 3H-1,2-Dithiole-3-Thione

ParameterDFT (B3LYP/6-31G*)Experimental (X-ray)
C1–S2 Bond Length1.76 Å1.74 Å
S2–S3 Bond Length2.08 Å2.11 Å
Dihedral Angle178.2°179.5°
Data sourced from ab initio studies and crystallographic analyses .

Key Recommendations for Data Contradiction Analysis:

  • Compare solvent-free computational models with experimental data from crystalline or solution-phase systems.
  • Use hybrid functionals (e.g., CAM-B3LYP) to improve accuracy in charge transfer simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.